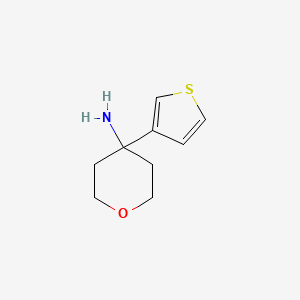
4-(チオフェン-3-イル)オキサン-4-アミン
説明
“4-(Thiophen-3-yl)oxan-4-amine” is a chemical compound with a molecular weight of 183.27 . It is also known as “3-Thienyl-Oxa-4-Aminobenzenesulfonamide” with a molecular formula of C10H11NO2S2.
Synthesis Analysis
The synthesis of thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, can be achieved through various methods such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)oxan-4-amine” is complex. The compound contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . The compound also contains an oxan ring and an amine group .Chemical Reactions Analysis
Thiophene derivatives, including “4-(Thiophen-3-yl)oxan-4-amine”, are known to undergo various chemical reactions. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用
医薬品化学:抗がん剤
4-(チオフェン-3-イル)オキサン-4-アミンを含むチオフェン誘導体は、抗がん剤の創製における可能性が探求されています . チオフェンのユニークな構造により、さまざまな生物学的標的に相互作用する化合物を合成することができ、新しい化学療法薬の開発につながる可能性があります。
材料科学:有機半導体
この化合物のチオフェン部分は、有機半導体の進歩に役立ちます . これらの材料は、従来のシリコンベースの半導体に対する代替手段を提供し、柔軟な電子デバイスを開発するために不可欠です。
有機エレクトロニクス:電界効果トランジスタ
4-(チオフェン-3-イル)オキサン-4-アミンを含むチオフェン系分子は、有機電界効果トランジスタ(OFET)の製造において重要です . OFETは、柔軟なディスプレイやセンサーの製造に不可欠なコンポーネントです。
オプトエレクトロニクス:有機発光ダイオード(OLED)
チオフェン化合物は、優れたエレクトロルミネッセンス特性により、OLEDの設計に不可欠です . OLED技術は、ディスプレイや照明アプリケーションで広く使用されており、電気刺激によって光を放射する化合物の能力から恩恵を受けています。
薬理学:抗炎症および抗菌特性
チオフェン誘導体は、抗炎症および抗菌活性を含むさまざまな薬理学的特性を示します . これにより、さまざまな炎症性疾患や感染症の新しい治療法に貢献する、薬物開発に役立ちます。
化学合成:腐食防止剤
工業化学では、チオフェン誘導体は腐食防止剤として使用されます . これらは金属を腐食から保護し、さまざまな用途における金属部品の寿命を延ばします。
将来の方向性
Thiophene-based analogs, including “4-(Thiophen-3-yl)oxan-4-amine”, have been the focus of many scientists due to their potential as biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on developing more efficient synthetic strategies for these compounds and exploring their potential applications in various fields.
作用機序
Target of action
The primary targets of similar compounds, such as aromatic amines, are often proteins or enzymes within cells. These targets play crucial roles in various biochemical processes, including signal transduction, metabolic pathways, and gene expression .
Mode of action
Aromatic amines, like “4-(Thiophen-3-yl)oxan-4-amine”, can interact with their targets through various mechanisms. One common mechanism is through electron transfer, which can lead to changes in the target’s structure or function .
Biochemical pathways
Similar compounds have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Result of action
Similar compounds can cause changes in cell signaling, gene expression, and metabolic processes .
Action environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For example, temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
生化学分析
Biochemical Properties
4-(Thiophen-3-yl)oxan-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to form stable complexes with proteins makes it a valuable tool in studying protein-ligand interactions.
Cellular Effects
The effects of 4-(Thiophen-3-yl)oxan-4-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors, leading to altered gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)oxan-4-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. The molecular mechanism also involves changes in the conformation of target proteins, which can affect their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)oxan-4-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes, including prolonged inhibition or activation of specific enzymes.
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)oxan-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-(Thiophen-3-yl)oxan-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux by altering the levels of key metabolites. For example, thiophene derivatives have been shown to influence the activity of enzymes involved in oxidative stress responses and energy metabolism . These interactions can lead to changes in the overall metabolic profile of cells.
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)oxan-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, thiophene derivatives have been found to interact with membrane transporters, facilitating their uptake and distribution within cells . The compound’s ability to bind to specific proteins also influences its intracellular localization and biological activity.
Subcellular Localization
4-(Thiophen-3-yl)oxan-4-amine exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, thiophene derivatives have been shown to localize to the nucleus, where they can interact with transcription factors and influence gene expression . The subcellular localization of this compound is crucial for its role in modulating cellular processes.
特性
IUPAC Name |
4-thiophen-3-yloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c10-9(2-4-11-5-3-9)8-1-6-12-7-8/h1,6-7H,2-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAIFDAEUMCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



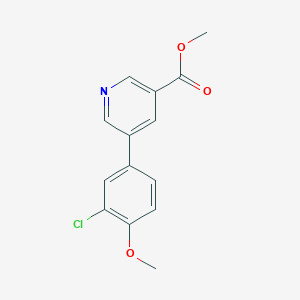
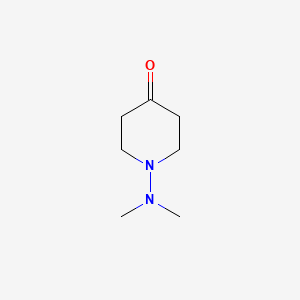
![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)
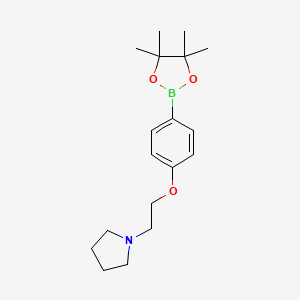

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B1466403.png)
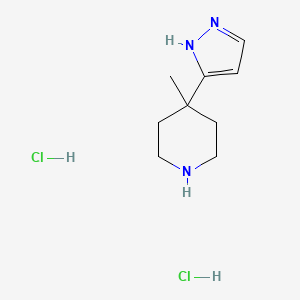
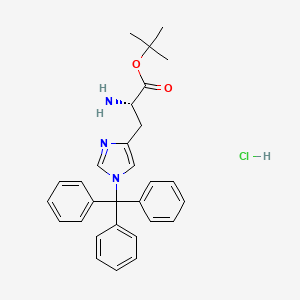
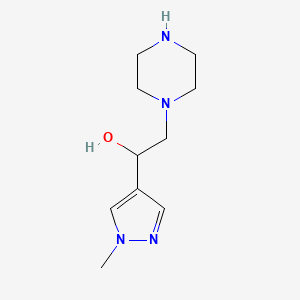

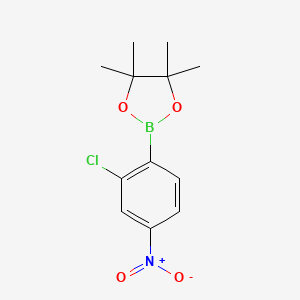

![4-(chloromethyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1466414.png)
